Benzyl isoamyl ether
Overview
Description
Benzyl isoamyl ether is a chemical compound with the molecular formula C12H18O . It is also known by other names such as Benzyl Isopentyl Ether and 3-methylbutoxymethylbenzene . It is a colorless liquid with a fruity odor . The “Benzyl” mostly refers to benzyl alcohol as the alcoholic component or generally the benzyl (phenylmethyl) group as the aromatic hydrocarbon residue. “Isoamyl” mostly refers to isoamyl alcohol (3-methyl-1-butanol) as the alcoholic component or generally a branched saturated hydrocarbon residue with 5 carbon atoms .
Synthesis Analysis
Benzyl isoamyl ether can be synthesized using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . A more environmentally friendly synthesis of isoamyl acetate has been reported, where ball-milled seashells were used as a nano-biocomposite catalyst for the reaction .
Molecular Structure Analysis
The molecular structure of Benzyl isoamyl ether consists of a benzyl group attached to an isoamyl group via an ether linkage . The molecular weight of Benzyl isoamyl ether is 178.28 .
Physical And Chemical Properties Analysis
Benzyl isoamyl ether is a colorless to almost colorless clear liquid . It has a boiling point of 236°C and a flash point of 110°C . The specific gravity at 20/20°C is 0.91, and the refractive index is 1.48 . It is soluble in four parts of 80% alcohol .
Scientific Research Applications
Catalytic Enantioselective Carbon-Oxygen Bond Formation
Researchers have developed new approaches for the enantioselective synthesis of benzylic ethers, highlighting their significance as common subunits in bioactive molecules and useful intermediates in organic chemistry. This involves the coupling of γ-aryl-substituted alkynoates and alcohols under mild conditions, showcasing the oxidation of the benzylic position with good enantioselectivity (Ziegler & Fu, 2016).
Synthesis of Prenylated Aromatic Compounds
Benzyl ethers serve as essential protecting groups in the synthesis of phenols bearing isoprenoid chains. This utility stems from their ability to withstand conditions of halogen–metal exchange used to introduce side chains, highlighting their role in facilitating complex organic syntheses (Odejinmi & Wiemer, 2005).
Development of Highly Thermally Stable Polybenzoxazines
In material science, novel benzoxazine monomers containing arylpropargyl ether have been prepared, leading to the creation of highly thermally stable polybenzoxazines upon thermal cure. This research showcases the potential of benzyl isoamyl ether derivatives in enhancing the properties of polymers for advanced applications (Agag & Takeichi, 2001).
Prevention of Undesirable Isomerization
In the context of olefin metathesis reactions, studies have found that 1,4-benzoquinones can prevent olefin isomerization of allylic ethers and long-chain aliphatic alkenes. This method enhances the synthetic utility of olefin metathesis by improving overall product yield and purity, demonstrating the importance of benzyl ether derivatives in fine-tuning chemical reactions (Hong et al., 2005).
Etherification Processes
Research has explored the etherification of isoamylenes and methanol to form tert-amyl methyl ether (TAME), utilizing benzyl-sulfonic acid cation exchange resin as a catalyst. This study contributes to understanding the catalytic efficiency of benzyl-related catalysts in etherification processes, essential for the production of biofuels and other chemical intermediates (Wang Shi-ming, 2004).
Safety And Hazards
Future Directions
There is ongoing research into the synthesis and applications of Benzyl isoamyl ether. For example, recent studies have focused on green and environmentally benign synthesis methods . Additionally, the use of Benzyl isoamyl ether in the synthesis of other complex natural products has been explored .
properties
IUPAC Name |
3-methylbutoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXCIBALSKQCAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047439 | |
Record name | Benzyl 3-methylbutyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl isoamyl ether | |
CAS RN |
122-73-6 | |
Record name | Benzyl isopentyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl benzyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl isoamyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, [(3-methylbutoxy)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl 3-methylbutyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl isopentyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL BENZYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8034PF326 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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